Hydroxyl Radical Reactivity and Ether Linkage Oxidative Stability
In a competition kinetics study using electron spin resonance (ESR), the second-order rate constant for hydroxyl radical (HO•) attack on PFEESA was determined to be k = (3.7 ± 0.1) × 10⁶ M⁻¹ s⁻¹. This places PFEESA reactivity approximately 13-fold lower than methane sulfonic acid (k_MSA = (4.8 ± 0.2) × 10⁷ M⁻¹ s⁻¹) and 11-fold lower than acetic acid (k_AA = (4.2 ± 0.3) × 10⁷ M⁻¹ s⁻¹), but approximately 4.7-fold higher than trifluoroacetic acid (k_TFAA = (7.9 ± 0.2) × 10⁵ M⁻¹ s⁻¹) and at least 37-fold higher than trifluorosulfonic acid (k_TFSA < 1.0 × 10⁵ M⁻¹ s⁻¹). This intermediate reactivity, governed by the ether oxygen, is distinct from both the highly reactive hydrocarbon sulfonates and the highly resistant perfluorinated carboxylic/sulfonic acids without ether linkages [1].
| Evidence Dimension | Second-order rate constant for hydroxyl radical attack (HO•, aqueous, ambient temperature) |
|---|---|
| Target Compound Data | k_PFEESA = (3.7 ± 0.1) × 10⁶ M⁻¹ s⁻¹ |
| Comparator Or Baseline | k_MSA = (4.8 ± 0.2) × 10⁷ M⁻¹ s⁻¹; k_AA = (4.2 ± 0.3) × 10⁷ M⁻¹ s⁻¹; k_TFAA = (7.9 ± 0.2) × 10⁵ M⁻¹ s⁻¹; k_TFSA < 1.0 × 10⁵ M⁻¹ s⁻¹ |
| Quantified Difference | PFEESA is ~13× less reactive than MSA, ~11× less reactive than AA, ~4.7× more reactive than TFAA, and >37× more reactive than TFSA |
| Conditions | Competition kinetics in aqueous solution at ambient temperature; HO• generated by UV photolysis of H₂O₂ in ESR resonator |
Why This Matters
For fuel cell membrane material selection, the ether linkage in PFEESA represents a predictable weak point for radical attack, making the compound a valuable predictive model for Nafion degradation—but also a caution against using perfluoroether sulfonates in applications demanding maximal oxidative inertness equivalent to fully perfluorinated sulfonic acids.
- [1] Dreizler, A. M.; Roduner, E. Reaction Kinetics of Hydroxyl Radicals with Model Compounds of Fuel Cell Polymer Membranes. Scholarmate Summary. View Source
